(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hcl

Description

Structural identity and nomenclature

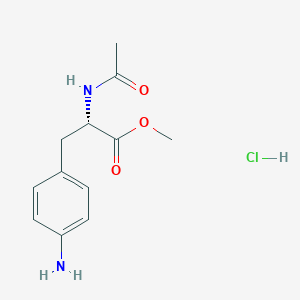

(S)-Acetyl-2-amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride possesses a well-defined molecular structure with the chemical formula C₁₂H₁₆N₂O₃·HCl and a molecular weight of 272.73 grams per mole. The compound exhibits multiple systematic nomenclature variations, including Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride and (S)-Acetyl-2-amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride, reflecting its structural complexity and functional group diversity. The International Union of Pure and Applied Chemistry designation emphasizes the stereochemical configuration at the alpha carbon, while alternative naming conventions highlight the para-amino substitution on the phenyl ring.

The molecular architecture encompasses several distinct functional domains that contribute to its chemical properties and biological activity. The acetyl group serves as a protective function for the alpha-amino nitrogen, preventing unwanted side reactions during synthetic transformations. The para-aminophenyl substituent introduces additional nucleophilic character to the aromatic system, enabling further derivatization and conjugation reactions. The methyl ester functionality provides lipophilic characteristics while maintaining synthetic accessibility for subsequent modifications.

Crystallographic analysis reveals that the compound maintains a specific optical rotation of [α]D = 39 ± 2° when measured at a concentration of 1% in methanol at 24°C. This optical activity confirms the retention of stereochemical integrity during synthesis and storage conditions. The hydrochloride salt formation enhances aqueous solubility and stability, facilitating handling and purification procedures in laboratory environments.

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl | - |

| Molecular Weight | 272.73 g/mol | - |

| Optical Rotation | [α]D = 39 ± 2° | c=1% in MeOH, 24°C |

| CAS Registry Number | 60521-89-3 | - |

Historical development and discovery context

The development of (S)-acetyl-2-amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride traces its origins to the broader historical context of amino acid chemistry and peptide synthesis methodologies. The foundational understanding of phenylalanine derivatives emerged from early investigations in the late 19th century, when Schulze and Barbieri first identified phenylalanine compounds in yellow lupine seedlings in 1879. This initial discovery established the chemical framework for subsequent modifications and derivatizations of the phenylalanine backbone.

The specific acetylation and esterification strategies employed in synthesizing this compound developed through the evolution of protecting group chemistry in organic synthesis. Early synthetic approaches utilized harsh acidic conditions for esterification, but modern methodologies have evolved to employ milder reagent systems such as trimethylchlorosilane with methanol, which provides efficient conversion of amino acids to their corresponding methyl esters under room temperature conditions. These technological advances enabled the practical synthesis of complex amino acid derivatives while preserving stereochemical integrity.

The recognition of para-aminophenylalanine derivatives as valuable synthetic intermediates emerged from pharmaceutical research focused on developing peptide-based therapeutics. The incorporation of amino-substituted aromatic systems into amino acid frameworks provided enhanced opportunities for bioconjugation and drug delivery applications. Research groups investigating neurotransmitter function and protein engineering recognized the unique properties of para-aminophenylalanine derivatives, leading to increased interest in their systematic preparation and characterization.

Contemporary synthetic approaches have benefited from advances in protecting group strategies and mild esterification conditions. The development of efficient one-pot procedures for converting protected amino acids to unprotected amino acid methyl esters using trimethylchlorosilane and methanol has simplified the preparation of these compounds. These methodological improvements have enabled broader access to para-aminophenylalanine derivatives for research applications across multiple disciplines.

Classification within amino acid methyl ester compounds

(S)-Acetyl-2-amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride occupies a distinctive position within the broader classification of amino acid methyl ester compounds, representing a specialized subset characterized by aromatic side chain modifications and dual amino functionality. The compound belongs to the phenylalanine derivative family, sharing structural homology with natural L-phenylalanine while incorporating synthetic modifications that enhance its utility in chemical and biological applications.

Within the amino acid methyl ester classification system, this compound demonstrates characteristics of both protected amino acids and functionalized aromatic systems. The acetyl protecting group categorizes it among N-protected amino acid derivatives, which represent essential intermediates in peptide synthesis and medicinal chemistry applications. The presence of the para-amino substituent on the phenyl ring distinguishes it from simple phenylalanine derivatives, placing it in the specialized category of amino-substituted aromatic amino acids.

Comparative analysis with related compounds reveals the unique positioning of this derivative within the amino acid methyl ester landscape. Standard phenylalanine methyl ester (molecular formula C₁₀H₁₃NO₂, molecular weight 179.22 g/mol) lacks the additional amino functionality and acetyl protection. In contrast, other acetylated phenylalanine derivatives, such as N-acetyl-L-phenylalanine methyl ester, maintain the unsubstituted phenyl ring while providing N-terminal protection.

The compound shares structural features with other para-substituted phenylalanine derivatives, including para-aminomethylphenylalanine compounds that contain aminomethyl rather than amino substituents. However, the specific combination of acetyl protection, methyl esterification, and para-amino substitution creates a unique chemical entity with distinct reactivity patterns and biological properties.

| Compound Type | Representative Example | Molecular Weight | Key Distinguishing Features |

|---|---|---|---|

| Unprotected Phenylalanine Methyl Ester | L-Phenylalanine methyl ester | 179.22 g/mol | Simple aromatic amino acid ester |

| N-Acetyl Phenylalanine Derivative | N-Acetyl-L-phenylalanine methyl ester | 221.26 g/mol | N-terminal protection, unsubstituted ring |

| Para-Amino Substituted Derivative | (S)-Acetyl-4-amino-L-phenylalanine methyl ester HCl | 272.73 g/mol | Dual amino functionality, full protection |

| Para-Aminomethyl Derivative | 4-Aminomethylphenylalanine | 194.23 g/mol | Extended amino alkyl chain |

Stereochemical significance of the (S) configuration

The (S) stereochemical configuration of acetyl-2-amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride represents a critical structural feature that determines both its biological activity and synthetic utility. This absolute configuration corresponds to the L-form of the amino acid, maintaining compatibility with natural protein synthesis machinery and ensuring proper integration into peptide sequences. The retention of natural stereochemistry proves essential for applications in pharmaceutical development, where stereochemical purity directly influences therapeutic efficacy and safety profiles.

Stereochemical analysis reveals that the (S) configuration at the alpha carbon creates a specific three-dimensional arrangement of functional groups around the chiral center. This spatial organization influences molecular recognition events, enzyme interactions, and receptor binding affinities in biological systems. The optical rotation measurement of [α]D = 39 ± 2° provides quantitative confirmation of the stereochemical purity and serves as a diagnostic tool for monitoring synthetic procedures.

The significance of maintaining the (S) configuration extends beyond biological compatibility to encompass synthetic considerations in peptide chemistry. Natural peptide synthesis relies on the incorporation of L-amino acids to achieve proper secondary and tertiary protein structures. The preservation of this stereochemistry in the para-aminophenylalanine derivative ensures that peptides incorporating this modified amino acid will maintain structural integrity and biological function.

Comparative studies with the corresponding (R) enantiomer demonstrate the critical importance of stereochemical control in amino acid derivative synthesis. The (R) configuration, while chemically similar, exhibits different biological properties and may lead to altered pharmacological profiles in therapeutic applications. This stereochemical specificity emphasizes the importance of employing stereoselective synthetic methodologies and rigorous analytical confirmation of absolute configuration.

The synthetic preservation of the (S) configuration requires careful selection of reaction conditions and protecting group strategies. Modern esterification procedures using trimethylchlorosilane and methanol have been demonstrated to proceed without epimerization, maintaining the original stereochemical integrity of the starting amino acid. This methodological advancement has enabled the reliable preparation of stereochemically pure amino acid methyl esters for research and pharmaceutical applications.

| Stereochemical Parameter | Value | Significance |

|---|---|---|

| Absolute Configuration | (S) | Natural L-amino acid configuration |

| Optical Rotation | [α]D = 39 ± 2° | Confirms stereochemical purity |

| Enantiomeric Relationship | L-form | Compatible with biological systems |

| Synthetic Preservation | No epimerization | Maintained during esterification |

Properties

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9;/h3-6,11H,7,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCIJUQAYQIYHB-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral amino acid precursor.

Protection of Functional Groups: Protecting groups are often used to shield reactive sites during intermediate steps.

Formation of the Ester: The carboxylic acid group is esterified using methanol and an acid catalyst.

Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for protection and deprotection steps, as well as for the esterification and amination reactions, enhances efficiency and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or tin(II) chloride.

Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Biological Activities

(S)-AC has been studied for its potential roles in various biological processes:

-

Neuroprotective Effects:

Research indicates that (S)-AC may exhibit neuroprotective properties. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . -

Antioxidant Activity:

The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases, including cancer and cardiovascular disorders . -

Anti-inflammatory Properties:

Preliminary studies suggest that (S)-AC may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Research Applications

The applications of (S)-AC extend to several fields of research:

Drug Development

(S)-AC serves as a valuable scaffold in medicinal chemistry for developing new pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

Biochemical Research

In biochemical studies, (S)-AC can be utilized to investigate the mechanisms of neurotransmitter modulation and oxidative stress responses in cellular models. This research can provide insights into the pathophysiology of various diseases.

Pharmacological Studies

Pharmacological investigations often employ (S)-AC to assess its efficacy and safety profiles in preclinical models. Its effects on different biological pathways make it a candidate for further exploration in pharmacotherapy.

Case Studies

Case Study 1: Neuroprotection

A study conducted on animal models of Alzheimer's disease demonstrated that administration of (S)-AC resulted in improved cognitive function and reduced neuroinflammation compared to control groups . This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antioxidant Effects

Research evaluating the antioxidant capacity of (S)-AC revealed significant reductions in markers of oxidative stress in vitro. These findings indicate its promise as an adjunct therapy in conditions characterized by oxidative damage .

Mechanism of Action

The mechanism by which (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and phenyl groups enable it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Compound 3l (2-Acetamido-3-(4-methoxyphenylsulfanyl)propionic Acid Methyl Ester)

This compound, reported in Molecules (2008) , shares a propionic acid methyl ester backbone but differs in substituents:

- C2 substituent: Acetamido (-NHCOCH₃) vs. amino (-NH₂) in the target compound.

- C3 substituent: 4-Methoxyphenylsulfanyl (-S-C₆H₄-OCH₃) vs. 4-aminophenyl (-C₆H₄-NH₂).

- Salt form : Neutral vs. HCl salt in the target compound.

Key Differences in Properties :

- The 4-aminophenyl group in the target compound introduces hydrogen-bonding capability and basicity (pKa ~5 for aryl amines), whereas the methoxyphenylsulfanyl group in 3l is more lipophilic and electronically distinct.

- The HCl salt enhances the target compound’s solubility (likely >50 mg/mL in water) compared to 3l’s neutral form (<10 mg/mL).

- The acetamido group in 3l may confer metabolic stability, while the free amino group in the target compound could facilitate covalent interactions or salt-bridge formation in receptor binding.

Table 1: Structural and Physicochemical Comparison

Functional Analogs: Glutamate Receptor Ligands

Glutamate receptors are classified into ionotropic (AMPA, NMDA, kainate) and metabotropic subtypes, with ligands often featuring amino acid backbones or aromatic substituents .

AMPA Receptor Agonists (e.g., AMPA) :

- Structure : Isoxazole ring linked to a propionate group.

NMDA Receptor Ligands (e.g., D-AP5) :

- Structure : Phosphonate or carboxylate groups critical for binding.

- Comparison : The target compound’s ester may reduce affinity compared to free carboxylates but could enhance blood-brain barrier penetration.

Metabotropic Glutamate Receptor Modulators :

- Structure : Often include bicyclic or heteroaromatic groups.

- Comparison: The 4-aminophenyl group in the target compound may mimic aromatic moieties in mGluR ligands, though its small size may limit efficacy.

Table 2: Functional Comparison with Glutamate Receptor Ligands

| Receptor Type | Example Ligand | Structural Overlap with Target Compound | Hypothetical Activity of Target Compound |

|---|---|---|---|

| AMPA | AMPA | Amino acid backbone; lacks aromatic substitution | Weak agonist/modulator due to phenyl group |

| NMDA | D-AP5 | Carboxylate/ester moiety | Potential antagonist if ester is stable |

| Metabotropic (mGluR) | LY341495 | Aromatic substituents | Possible allosteric modulation |

Research Findings and Implications

- Hypothetical Activity: The compound’s ester and dual amino groups may allow it to act as a prodrug or partial glutamate receptor modulator, though hydrolysis to the free acid could shift activity toward NMDA receptor antagonism.

- Limitations: No direct binding or efficacy data is available in the provided evidence; further in vitro assays (e.g., radioligand displacement on rat cortical membranes) are needed to validate interactions.

Biological Activity

(S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester hydrochloride, also known as (S)-AC, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇ClN₂O₃

- Molecular Weight : 272.73 g/mol

- CAS Number : 139879-21-3

(S)-AC is believed to act primarily as an amino acid analogue, which can influence various biological pathways. Its structure allows it to interact with neurotransmitter systems and potentially modulate synaptic transmission and neuroplasticity. The presence of the amino group and the aromatic phenyl ring suggests possible interactions with receptor sites similar to those of natural amino acids.

1. Anticancer Activity

Recent studies have indicated that (S)-AC exhibits significant anticancer properties. For instance, a study demonstrated that derivatives of similar compounds could selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL, suggesting that (S)-AC may have comparable efficacy against certain cancer cell lines .

2. Antimicrobial Activity

Research has shown that compounds related to (S)-AC possess broad-spectrum antimicrobial activity. For example, derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL . This suggests that (S)-AC and its derivatives could serve as a foundation for developing new antimicrobial agents.

Case Study 1: Anticancer Properties

A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications in the phenyl ring significantly affected anticancer activity. Compounds with specific substitutions showed enhanced selectivity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for (S)-AC .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased potency against resistant strains, reinforcing the potential utility of (S)-AC in combating antibiotic resistance .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC₅₀/MIC Values | Notes |

|---|---|---|---|

| Anticancer | HCT-116 (Colon Cancer) | 0.12 - 0.81 mg/mL | Selective inhibition observed |

| Antimicrobial | MRSA | 1 - 8 µg/mL | Effective against drug-resistant strains |

| E. faecalis | 0.5 - 2 µg/mL | Broad-spectrum activity | |

| Pseudomonas aeruginosa | 32 µg/mL | Activity noted against resistant strains |

Q & A

Q. What are the recommended synthetic routes for (S)-AC-2-Amino-3-(4-aminophenyl)propionic acid methyl ester HCl, and how can enantiomeric purity be optimized?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-configuration. Key steps include:

- Protecting the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during esterification .

- Using methyl esterification under anhydrous conditions with catalytic HCl to avoid racemization .

- Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) to enhance enantiomeric purity. Monitor purity via polarimetry or chiral HPLC with a polysaccharide column .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR to verify the methyl ester group (δ ~3.6–3.7 ppm for OCH3) and aromatic protons (δ ~6.8–7.2 ppm for the 4-aminophenyl group) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) and isotopic patterns to validate the HCl salt form .

- X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals in polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

- Store as a lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the aminophenyl group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC-UV .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported LogP values for this compound?

Methodological Answer:

- Experimental Reassessment: Use shake-flask method with octanol/water partitioning at pH 7.4, validated by LC-MS quantification .

- Computational Validation: Compare experimental results with in silico predictions (e.g., ChemAxon or ACD/Labs) to identify systematic biases .

- Control Variables: Document solvent purity, temperature (±0.5°C), and equilibration time (>24 hours) to minimize variability .

Q. What experimental design principles apply when evaluating this compound’s activity as a neurotransmitter analog?

Methodological Answer:

- In Vitro Assays: Use competitive binding studies with radiolabeled ligands (e.g., [3H]-GABA) in neuronal membrane preparations. Include positive controls (e.g., baclofen) and assess dose-response curves (IC50) .

- In Vivo Models: Employ knockout mice or CRISPR-edited cell lines to isolate target receptor interactions. Use randomized block designs to control for biological variability .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Methodological Answer:

- Fate Analysis: Use OECD 308 guidelines to study biodegradation in water-sediment systems. Quantify metabolites via LC-QTOF-MS .

- Trophic Transfer Studies: Expose Daphnia magna or zebrafish embryos to sublethal doses and measure bioaccumulation factors (BCFs) .

Q. What advanced strategies prevent racemization during structural modifications (e.g., introducing fluorinated substituents)?

Methodological Answer:

- Low-Temperature Reactions: Perform alkylation/acylation at ≤0°C in dichloromethane with non-nucleophilic bases (e.g., DIPEA) .

- Stereochemical Monitoring: Use circular dichroism (CD) spectroscopy or chiral SFC to track optical activity after each synthetic step .

Methodological Challenges & Contradictions

Q. How should researchers address discrepancies in solubility data across different pH conditions?

Methodological Answer:

- pH-Solubility Profiling: Use potentiometric titration (e.g., Sirius T3) to determine intrinsic solubility and pKa values. Validate with HPLC-UV under buffered conditions (pH 1.2–10.5) .

- Co-Solvent Systems: Test solubility in PEG-400/water mixtures to mimic physiological conditions and improve reproducibility .

Q. What are the limitations of current HPLC methods for quantifying this compound in biological matrices?

Methodological Answer:

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

- Computational Modeling: Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding modes with target receptors .

- Multi-Omics Integration: Combine proteomics (e.g., SILAC) and metabolomics (NMR or LC-MS) to map downstream signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.